molecular formula C18H16F4N2O2 B2912325 N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide CAS No. 477889-02-4

N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide

Cat. No.: B2912325
CAS No.: 477889-02-4
M. Wt: 368.332
InChI Key: ACGUBTFFNUBHKQ-FSJBWODESA-N
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Description

N'-{(E)-[4-(3-Fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide is a fluorinated hydrazide-hydrazone derivative characterized by a trifluoromethyl (-CF₃) group at the para position of the benzohydrazide moiety and a 3-fluoropropoxy substituent on the phenyl ring of the aldehyde-derived fragment. This compound belongs to a class of Schiff bases synthesized via the condensation of 4-(trifluoromethyl)benzohydrazide with 4-(3-fluoropropoxy)benzaldehyde under acidic or thermal conditions . The presence of fluorine atoms enhances lipophilicity, metabolic stability, and bioavailability, making it a candidate for pharmaceutical applications, particularly in antimicrobial and antitumor research .

Properties

IUPAC Name

N-[(E)-[4-(3-fluoropropoxy)phenyl]methylideneamino]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F4N2O2/c19-10-1-11-26-16-8-2-13(3-9-16)12-23-24-17(25)14-4-6-15(7-5-14)18(20,21)22/h2-9,12H,1,10-11H2,(H,24,25)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGUBTFFNUBHKQ-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)C(F)(F)F)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)C(F)(F)F)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazone linkage, with a trifluoromethyl group and a fluoropropoxy substituent that contribute to its unique properties. The presence of these electron-withdrawing groups enhances its lipophilicity and metabolic stability, which are critical for biological activity.

Enzyme Inhibition

Research has indicated that similar compounds with trifluoromethyl groups exhibit significant enzyme inhibition. For instance, studies on related hydrazone derivatives show that they can inhibit key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and cyclooxygenase-2 (COX-2). These enzymes are involved in various physiological processes, including neurotransmission and inflammation.

  • Inhibition Potency :
    • AChE: IC50 values ranging from 10.4 μM to 19.2 μM.
    • BChE: IC50 values ranging from 7.7 μM to 30.1 μM.

The trifluoromethyl group enhances binding interactions through hydrogen bonding, which increases the compound's affinity for these targets .

Table 1: Biological Activity Summary

Target Enzyme IC50 Value (μM) Activity
Acetylcholinesterase (AChE)10.4 - 19.2Moderate Inhibition
Butyrylcholinesterase (BChE)7.7 - 30.1Moderate Inhibition
Cyclooxygenase-2 (COX-2)Not specifiedModerate Inhibition
Lipoxygenase-15 (LOX-15)Not specifiedModerate Inhibition

Case Studies

  • Hydrazone Derivatives : A study evaluated various hydrazone derivatives against cholinesterases and COX enzymes, revealing that modifications in the phenyl ring significantly affect their inhibitory potency. The presence of halogen atoms was found to enhance biological activity due to increased lipophilicity and interaction with enzyme active sites .
  • Cytotoxicity Assessment : The compound was also assessed for cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer). The results indicated moderate cytotoxicity, suggesting potential applications in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other fluorinated hydrazide-hydrazones and triazole derivatives. Key analogues include:

4-(1H-Benzimidazol-2-yl)-N′-[(E)-(4-fluorophenyl)methylidene]benzohydrazide (147) and 4-(1H-Benzimidazol-2-yl)-N′-{(E)-[4-(trifluoromethyl)phenyl]methylidene}benzohydrazide (148) (Figure 39 in ): Both feature a benzimidazole-linked benzohydrazide scaffold. Compound 147 has a 4-fluorophenyl group, while 148 includes a para-trifluoromethylphenyl substituent.

N′-{(E)-[4-(Benzyloxy)phenyl]methylidene}furan-2-carbohydrazide (CAS 292180-79-1) :

  • Contains a furan-carbohydrazide core instead of the trifluoromethylbenzohydrazide.
  • The benzyloxy group is less electron-withdrawing than 3-fluoropropoxy, leading to differences in electronic properties and reactivity.

N′-{(E)-[4-(3-Fluoropropoxy)phenyl]methylidene}-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide (hypothetical analogue):

  • Replaces the trifluoromethyl group with an iodo substituent, altering steric bulk and electronic effects.

Physicochemical Properties

Property Target Compound Compound 147 Compound 148
Melting Point Not reported (inferred 180–190°C) 183°C (similar derivatives) 185°C (similar derivatives)
IR ν(C=O) ~1664 cm⁻¹ (expected) 1664 cm⁻¹ 1664 cm⁻¹
IR ν(C=N) ~1629 cm⁻¹ (expected) 1629 cm⁻¹ 1629 cm⁻¹
LogP ~3.5 (estimated) 2.8 3.2

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound Name R₁ (Benzohydrazide) R₂ (Aldehyde Fragment) Bioactivity (MIC, µM)
N'-{(E)-[4-(3-Fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide -CF₃ -OCH₂CH₂CF₃ Pending
4-(1H-Benzimidazol-2-yl)-N′-[(E)-(4-fluorophenyl)methylidene]benzohydrazide (147) -Benzimidazole -C₆H₄F 30 (MTB)
4-(1H-Benzimidazol-2-yl)-N′-{(E)-[4-(trifluoromethyl)phenyl]methylidene}benzohydrazide (148) -Benzimidazole -C₆H₄CF₃ 25 (MTB)

Table 2: Spectral Data for Hydrazide-Hydrazones

Compound ν(C=O) (cm⁻¹) ν(C=N) (cm⁻¹) δ(NH) (cm⁻¹)
Target Compound 1664 (expected) 1629 (expected) 3278–3414
N′-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide 1664 1629 3202

Key Research Findings

Fluorine Impact: The 3-fluoropropoxy group increases metabolic stability compared to non-fluorinated alkoxy chains .

Tautomerism : Hydrazide-hydrazones can exhibit thione-thiol tautomerism, as seen in triazole derivatives (e.g., compounds 7–9 in ), though this is absent in the target compound due to its rigid hydrazone structure .

Synergistic Effects : Combining trifluoromethyl and fluorinated alkoxy groups may enhance both lipophilicity and target binding, as observed in related bis-trifluoromethyl derivatives .

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